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molecular formula C18H18O B8488786 5-Cyclopropyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

5-Cyclopropyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

Cat. No. B8488786
M. Wt: 250.3 g/mol
InChI Key: PIONVWCLUVNKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569380B2

Procedure details

In a 100-mL round bottom flask, 5-cyclopropyl-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ol (0.130 g, 0.0006 mol) was added with 1 mL acetic acid. The solid was allowed to dissolve at which point the reaction mixture was chilled to 10° C. Then a solution of 33% hydrobromic acid (0.5 mL hydrobromic acid and 0.5 mL acetic acid; total 1 mL) was added to the flask. The reaction was allowed to stir for an additional 30 min. while reaction progress was monitored by HPLC. Then the reaction mixture was transferred to a separatory funnel and DCM (100 mL) added. The organic layer collected and washed with H2O (1×100 mL) and dried over Na2SO4 for 2 hrs. The resulting product was purified by flash column chromatography on silica gel using MeOH/DCM (Biotage 25M column). The product was confirmed by 1H NMR and LC/MS. (Yield ˜62%)
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2(O)[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3[CH2:8][CH2:7][C:6]3[CH:15]=[CH:16][CH:17]=[CH:18][C:5]2=3)[CH2:3][CH2:2]1.C(O)(=O)C.[BrH:24]>C(Cl)Cl>[Br:24][CH2:3][CH2:2][CH:1]=[C:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH2:8][CH2:7][C:6]2[CH:15]=[CH:16][CH:17]=[CH:18][C:5]1=2

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
C1(CC1)C1(C2=C(CCC3=C1C=CC=C3)C=CC=C2)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 30 min. while reaction progress
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve at which
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer collected
WASH
Type
WASH
Details
washed with H2O (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting product was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCCC=C1C2=C(CCC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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